molecular formula C8H7FN2 B1447096 (3-Amino-5-fluorophenyl)acetonitrile CAS No. 1379095-11-0

(3-Amino-5-fluorophenyl)acetonitrile

Cat. No.: B1447096
CAS No.: 1379095-11-0
M. Wt: 150.15 g/mol
InChI Key: UKBRLOMWKQCBCA-UHFFFAOYSA-N
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Description

(3-Amino-5-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 5-position

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: (3-Amino-5-fluorophenyl)acetonitrile serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a building block for designing biological probes to study enzyme activities or receptor-ligand interactions.

Medicine:

    Drug Development: It may be explored for its potential as a precursor in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (3-Amino-5-fluorophenyl)acetonitrile might have a similar mode of action.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, which typically undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It’s known that similar compounds participate in suzuki–miyaura (sm) coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi , suggesting that this compound might have similar pharmacokinetic properties.

Result of Action

It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound might have similar effects.

Action Environment

It’s known that the success of sm coupling, a reaction in which similar compounds might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrile Synthesis: One common method for preparing (3-Amino-5-fluorophenyl)acetonitrile involves the reaction of 3-amino-5-fluorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.

    Amination: Another approach involves the amination of 3-fluorobenzonitrile using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions. This method may require the use of a transition metal catalyst, such as palladium or nickel, to facilitate the amination reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of reagents, solvents, and reaction conditions would be tailored to ensure scalability and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-5-fluorophenyl)acetonitrile can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or amines under basic or neutral conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenylacetonitriles with various nucleophiles replacing the fluorine atom.

Comparison with Similar Compounds

    (3-Amino-4-fluorophenyl)acetonitrile: Similar structure but with the fluorine atom at the 4-position.

    (3-Amino-5-chlorophenyl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.

    (3-Amino-5-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 5-position imparts unique electronic properties to (3-Amino-5-fluorophenyl)acetonitrile, influencing its reactivity and interactions with biological targets.

    Amino Group: The amino group at the 3-position provides a site for further functionalization and enhances the compound’s ability to form hydrogen bonds.

Properties

IUPAC Name

2-(3-amino-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBRLOMWKQCBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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